![molecular formula C20H20N2O3 B2542964 4-oxo-N-(o-tolyl)spiro[chroman-2,3'-pyrrolidine]-1'-carboxamide CAS No. 1705769-58-9](/img/structure/B2542964.png)
4-oxo-N-(o-tolyl)spiro[chroman-2,3'-pyrrolidine]-1'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-oxo-N-(o-tolyl)spiro[chroman-2,3’-pyrrolidine]-1’-carboxamide” is a complex organic compound. It belongs to the class of spiro compounds, which are characterized by their unique structure where two rings share a single atom . Spiro compounds, including those based on the chromanone and pyrrolidine scaffolds, have been extensively studied due to their presence in biologically active naturally derived compounds, such as vitamins, alkaloids, hormones, antibiotics, glycosides, and several other products .
Molecular Structure Analysis
Spiro[chromane-2,4’-piperidine]-4(3H)-one, a core structure in the given compound, is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . The shared tetrahedral sp3-carbon atom positions the planes of the two rings orthogonally .Chemical Reactions Analysis
While specific chemical reactions involving “4-oxo-N-(o-tolyl)spiro[chroman-2,3’-pyrrolidine]-1’-carboxamide” are not detailed in the retrieved sources, spiro[chromane-2,4’-piperidine]-4(3H)-one compounds are known to be formed by simultaneous reactions of condensation and cyclization .Future Directions
Spirocyclic structures have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the future research directions could involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner .
properties
IUPAC Name |
N-(2-methylphenyl)-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-6-2-4-8-16(14)21-19(24)22-11-10-20(13-22)12-17(23)15-7-3-5-9-18(15)25-20/h2-9H,10-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSWFMWBGDIYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


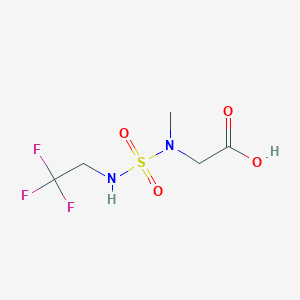
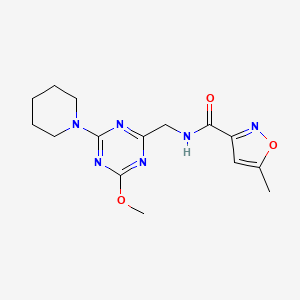

![ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate](/img/structure/B2542888.png)
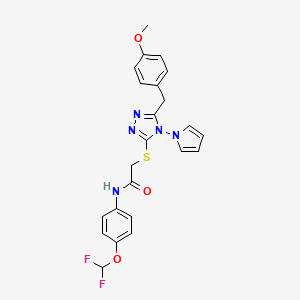
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea](/img/structure/B2542891.png)
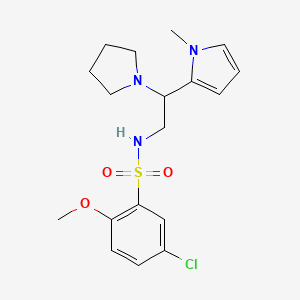
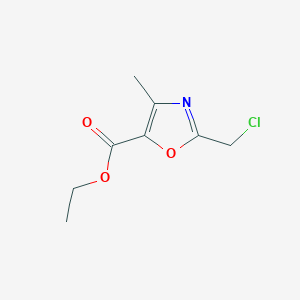
![(Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542898.png)
![(E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2542899.png)
![3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2542900.png)
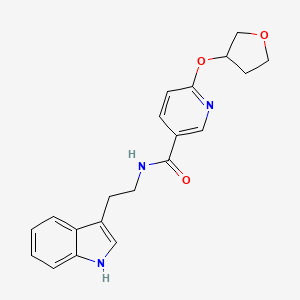
![[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2542904.png)